molecular formula C14H9Cl2N5O B12217189 2,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

2,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12217189
M. Wt: 334.2 g/mol
InChI Key: SULDCRXUEGXSLY-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a tetrazole ring attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is studied for its biological activity, including antimicrobial and anticancer properties.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit the function of the target. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
  • 2,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]thiobenzamide
  • 2,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzylamide

Uniqueness

2,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the specific positioning of the chlorine atoms and the tetrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

2,4-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-9-4-5-12(13(16)6-9)14(22)18-10-2-1-3-11(7-10)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

SULDCRXUEGXSLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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